![molecular formula C8H7NO3 B3018652 6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one CAS No. 1779842-24-8](/img/structure/B3018652.png)
6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a chemical compound with the CAS Number: 1779842-24-8 . It is a white powder with a molecular weight of 165.15 .
Synthesis Analysis
The compound can be synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . Another method involves the use of solvent-free microwave thermolysis, which is a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazines .Molecular Structure Analysis
The IUPAC name of the compound is 6-hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one . The InChI code is 1S/C8H7NO3/c10-6-1-2-7-5(3-6)4-9-8(11)12-7/h1-3,10H,4H2,(H,9,11) .Chemical Reactions Analysis
The compound is involved in the production of hydroxamic acids from hydroxamic acid glucosides . It acts in defense of young plant parts against pests .Physical And Chemical Properties Analysis
The compound is a white powder . It has a molecular weight of 165.15 and is practically insoluble to insoluble . It is very slightly soluble in ethanol .Scientific Research Applications
Medicinal Properties
Anti-Inflammatory Activity::- DIMBOA exhibits anti-inflammatory effects, making it relevant for potential therapeutic applications .
Synthetic Strategies
Benzoxazine Derivatives:: Vasorelaxant Compounds::Mechanism of Action
Target of Action
The primary target of 6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Mode of Action
6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one interacts with human DNA topoisomerase I, inhibiting its activity . It acts as a catalytic inhibitor, preventing enzyme-substrate binding .
Biochemical Pathways
The compound acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides . The enzymatic activity of this compound is highly correlated with plant growth .
Result of Action
The molecular and cellular effects of 6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one’s action include the inhibition of human DNA topoisomerase I . This results in the disruption of DNA replication, transcription, chromatin assembly, and recombination processes .
Safety and Hazards
properties
IUPAC Name |
6-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-6-1-2-7-5(3-6)4-9-8(11)12-7/h1-3,10H,4H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAYJLBYVPPTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)OC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
CAS RN |
1779842-24-8 |
Source
|
Record name | 6-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.